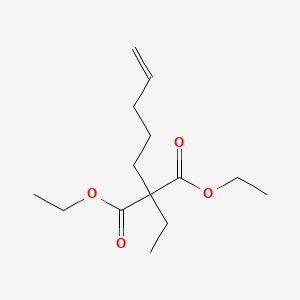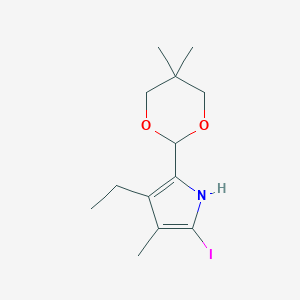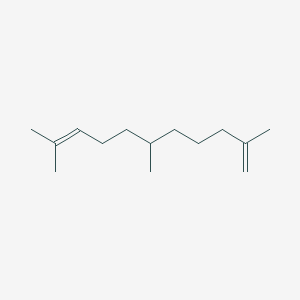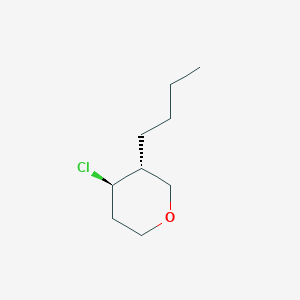
(3R,4R)-3-Butyl-4-chlorooxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-3-Butyl-4-chlorooxane is a chiral compound with significant potential in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both a butyl group and a chlorine atom on the oxane ring makes it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Butyl-4-chlorooxane typically involves the stereoselective addition of a butyl group to a chlorinated oxane precursor. One common method includes the use of a Grignard reagent, such as butylmagnesium bromide, which reacts with a chlorinated oxane under controlled conditions to yield the desired product. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of chiral catalysts can further enhance the stereoselectivity of the reaction, making the process more efficient and scalable for large-scale production.
化学反应分析
Types of Reactions
(3R,4R)-3-Butyl-4-chlorooxane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The oxane ring can be reduced to form different cyclic structures.
Common Reagents and Conditions
Substitution: Sodium hydroxide or amines in polar solvents like ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of (3R,4R)-3-Butyl-4-hydroxyoxane or (3R,4R)-3-Butyl-4-aminooxane.
Oxidation: Formation of (3R,4R)-3-Butyl-4-oxooxane.
Reduction: Formation of various reduced oxane derivatives.
科学研究应用
(3R,4R)-3-Butyl-4-chlorooxane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3R,4R)-3-Butyl-4-chlorooxane involves its interaction with specific molecular targets, such as enzymes or receptors. The butyl group and chlorine atom contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting its function.
相似化合物的比较
Similar Compounds
- (3R,4R)-3-Butyl-4-hydroxyoxane
- (3R,4R)-3-Butyl-4-aminooxane
- (3R,4R)-3-Butyl-4-oxooxane
Uniqueness
(3R,4R)-3-Butyl-4-chlorooxane is unique due to its specific stereochemistry and the presence of both a butyl group and a chlorine atom. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
61639-20-1 |
|---|---|
分子式 |
C9H17ClO |
分子量 |
176.68 g/mol |
IUPAC 名称 |
(3R,4R)-3-butyl-4-chlorooxane |
InChI |
InChI=1S/C9H17ClO/c1-2-3-4-8-7-11-6-5-9(8)10/h8-9H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI 键 |
INMCIIZTCKODED-RKDXNWHRSA-N |
手性 SMILES |
CCCC[C@@H]1COCC[C@H]1Cl |
规范 SMILES |
CCCCC1COCCC1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)
![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)
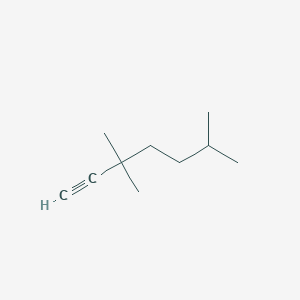
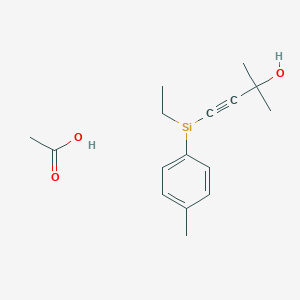

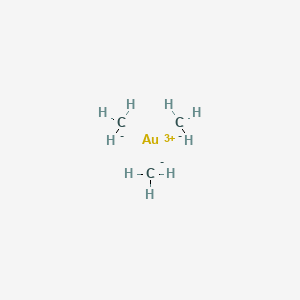
![4-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14595862.png)
